molecular formula C11H19N5O7 B14666383 Glycine, glycylglycyl-L-serylglycyl- CAS No. 51325-29-2

Glycine, glycylglycyl-L-serylglycyl-

Katalognummer: B14666383
CAS-Nummer: 51325-29-2
Molekulargewicht: 333.30 g/mol
InChI-Schlüssel: MGHPRJXUGLYWAA-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycine, glycylglycyl-L-serylglycyl- is a peptide compound composed of glycine, glycylglycine, and L-serylglycine units. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of glycine, glycylglycyl-L-serylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like glycine, glycylglycyl-L-serylglycyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Glycine, glycylglycyl-L-serylglycyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: This reaction can reduce disulfide bonds within the peptide.

    Substitution: This reaction can replace specific amino acids within the peptide sequence.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

Glycine, glycylglycyl-L-serylglycyl- has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein structure and function.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the production of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of glycine, glycylglycyl-L-serylglycyl- involves its interaction with specific molecular targets and pathways. For instance, it can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the peptide’s structure and the biological context in which it is studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine units.

    L-serylglycine: A dipeptide composed of L-serine and glycine.

Uniqueness

Glycine, glycylglycyl-L-serylglycyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and functions compared to simpler peptides like glycylglycine and L-serylglycine.

Eigenschaften

CAS-Nummer

51325-29-2

Molekularformel

C11H19N5O7

Molekulargewicht

333.30 g/mol

IUPAC-Name

2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C11H19N5O7/c12-1-7(18)13-3-9(20)16-6(5-17)11(23)15-2-8(19)14-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,19)(H,15,23)(H,16,20)(H,21,22)/t6-/m0/s1

InChI-Schlüssel

MGHPRJXUGLYWAA-LURJTMIESA-N

Isomerische SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O

Kanonische SMILES

C(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.